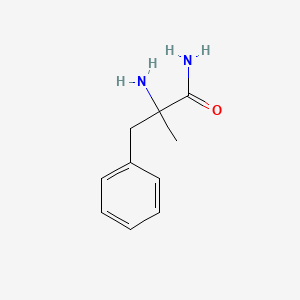![molecular formula C9H12F2N2O2 B2489444 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid CAS No. 1946823-24-0](/img/structure/B2489444.png)
3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with difluoromethyl and methyl groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry, particularly as an intermediate in the synthesis of fungicides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of difluoromethylated precursors with pyrazole rings under controlled conditions. For instance, the preparation might involve the use of difluoromethylating agents such as ClCF₂H in the presence of a base like NaHCO₃ .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These methods are optimized for high yield and purity, involving the use of advanced difluoromethylation reagents and catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ and H₂O₂.
Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as succinate dehydrogenase, disrupting cellular respiration in fungi and leading to their death . The compound’s difluoromethyl group plays a crucial role in enhancing its biological activity by increasing its lipophilicity and stability .
Comparaison Avec Des Composés Similaires
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
- 3-(Difluoromethyl)-1-methylpyrazoline
Comparison: Compared to similar compounds, 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications .
Propriétés
IUPAC Name |
3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-5(9(14)15)4-13-6(2)3-7(12-13)8(10)11/h3,5,8H,4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOYUOWHDOIQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)
![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)
![5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489364.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)

![2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)


![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)

